D,L-2-Phenylglycine-d5

描述

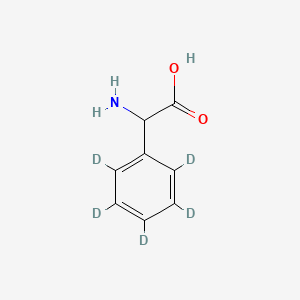

D,L-2-Phenylglycine-d5: is a deuterium-labeled version of 2-phenylglycine, where five hydrogen atoms are replaced with deuterium. This compound is a non-proteinogenic alpha amino acid, meaning it is not incorporated into proteins during translation. It is often used in scientific research due to its unique properties and isotopic labeling, which makes it useful in various analytical techniques .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of D,L-2-Phenylglycine-d5 typically involves the reaction of L-2-phenylglycine with deuterium oxide (D2O) in the presence of sodium hydride. The process includes several steps such as acidification and crystallization to obtain the final product .

Industrial Production Methods: Industrial production of this compound can be achieved through the cyanidation reaction of benzaldehyde and hydrocyanic acid, followed by reactions with carbon dioxide and ammonia to form 5-phenyl-hydantoin. This intermediate is then subjected to steam stripping, alkaline hydrolysis, and other purification steps to yield high-purity this compound .

化学反应分析

Types of Reactions:

Oxidation: D,L-2-Phenylglycine-d5 can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitutions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a suitable catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

科学研究应用

Biochemical Research

Role in Protein Engineering

D,L-2-Phenylglycine-d5 is utilized as a non-standard amino acid in the synthesis of polypeptides. Its incorporation into proteins allows researchers to study protein structure and function more comprehensively. The ability to incorporate isotopically labeled amino acids like this compound facilitates advanced techniques such as NMR spectroscopy and mass spectrometry, which are crucial for understanding protein dynamics and interactions.

Case Study: Polypeptide Synthesis

A study demonstrated the incorporation of this compound into recombinant proteins using engineered E. coli strains. This approach allowed for the production of polypeptides with specific isotopic labeling, enhancing the resolution of NMR spectra and improving the analysis of protein folding pathways .

Pharmacological Applications

Investigating Drug Metabolism

this compound serves as a tracer in pharmacokinetic studies to investigate drug metabolism and bioavailability. By using this labeled compound, researchers can track the metabolic pathways of drugs that contain phenylalanine or related structures.

Case Study: Drug Interaction Studies

In a pharmacokinetic study involving a new drug candidate, this compound was administered to assess its interaction with metabolic enzymes. The results indicated that the presence of this compound altered the metabolic profile of the drug, suggesting potential implications for dosage adjustments in clinical settings .

Analytical Chemistry

Mass Spectrometry Applications

this compound is frequently used as an internal standard in mass spectrometry for quantifying amino acids and related compounds in biological samples. Its deuterated nature provides a distinct mass peak that aids in accurate quantification.

Data Table: Analytical Performance Metrics

| Parameter | Value |

|---|---|

| Limit of Detection | 0.65 μM |

| Quantification Range | 0.72 μM - 6 mM |

| Recovery Rate | 98% - 102% |

| Stability | Up to 12 months at -20°C |

This table summarizes key performance metrics for this compound when used as an internal standard in amino acid analysis via mass spectrometry .

Clinical Diagnostics

Use in Phenylketonuria Research

this compound has been explored for its potential role in diagnosing and monitoring phenylketonuria (PKU), a genetic disorder characterized by elevated levels of phenylalanine due to enzyme deficiencies. The compound can be used to develop sensitive assays for measuring phenylalanine levels in patients.

Case Study: Apta-Assay Development

Research has shown that incorporating this compound into aptamer-based biosensors enhances sensitivity for detecting phenylalanine levels in human serum samples. These biosensors demonstrated a detection limit significantly lower than traditional methods, making them promising tools for PKU diagnostics .

作用机制

The mechanism by which D,L-2-Phenylglycine-d5 exerts its effects involves its incorporation into metabolic pathways where it can act as a substrate or inhibitor for specific enzymes. The deuterium atoms in the compound can influence reaction rates and pathways, providing insights into enzyme kinetics and mechanisms .

相似化合物的比较

2-Phenylglycine: The non-deuterated version of D,L-2-Phenylglycine-d5, used in similar applications but without the isotopic labeling.

4-Hydroxyphenylglycine: Another phenylglycine derivative with hydroxyl substitution, used in the synthesis of glycopeptide antibiotics.

3,5-Dihydroxyphenylglycine: A derivative with two hydroxyl groups, also used in antibiotic synthesis.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms allows for more precise tracking and analysis of chemical and biological processes compared to its non-deuterated counterparts .

生物活性

D,L-2-Phenylglycine-d5 is a deuterated derivative of 2-phenylglycine, characterized by the substitution of five hydrogen atoms with deuterium. This modification enhances its utility in various biochemical and pharmacological studies, particularly in metabolic tracking and drug development. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analyses with related compounds.

- Molecular Formula : C₈H₄D₅NO₂

- Molecular Weight : Approximately 156.20 g/mol

- Structure : this compound features a non-proteinogenic alpha amino acid structure, which means it is not incorporated into proteins during translation.

This compound has been identified as a tracer molecule in metabolic studies. Its unique isotopic properties allow researchers to track its incorporation and metabolism within biological systems using techniques such as mass spectrometry. The incorporation of deuterium helps to elucidate metabolic pathways and the pharmacokinetic profiles of related compounds.

- Metabolic Tracing : When introduced into cell cultures or organisms, the deuterium atoms can be monitored through various metabolic pathways, providing insights into the uptake, breakdown, and excretion processes of phenylglycine.

- NMR Spectroscopy : Deuteration improves the resolution of protein structures analyzed by nuclear magnetic resonance (NMR) spectroscopy, reducing signal overlap and background noise.

Biological Activity

Research indicates that this compound interacts with various biomolecules, influencing biochemical pathways. It has been shown to affect cellular processes and the production of specific compounds in organisms such as Escherichia coli.

Case Studies

- Seizure Models : In studies involving seizure models in mice, derivatives of phenylglycine have demonstrated significant neuroprotective effects. For instance, certain phenylglycinamide derivatives exhibited potent activity across various seizure models (ED50 values ranging from 18.8 mg/kg to 73.9 mg/kg) . While this compound itself has not been directly tested in these models, its structural relatives suggest potential therapeutic applications.

- Analgesic Activity : Related compounds such as DL-2-phenylglycine octyl ester have shown significant antiphlogistic (anti-inflammatory), analgesic, and spasmolytic activities in animal models . This suggests that this compound may also possess similar pharmacological properties due to its structural characteristics.

Comparative Analysis with Related Compounds

The following table summarizes key characteristics and biological activities of this compound compared to its non-deuterated counterpart and other amino acids:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C₈H₄D₅NO₂ | Deuterated; tracer molecule for metabolic studies | Potentially influences metabolic pathways |

| 2-Phenylglycine | C₈H₉NO₂ | Non-deuterated; naturally occurring metabolite | Found in breast milk; relevant in human nutrition |

| DL-2-phenylglycine octyl ester | C₈H₉NO₂ | Ester derivative; shows analgesic activity | Antiphlogistic and spasmolytic activities |

| D-Lysine | C₆H₁₄N₂O₂ | Proteinogenic; involved in protein synthesis | Essential amino acid; supports growth and repair |

Applications in Research

This compound is primarily utilized in scientific research for:

- Metabolic Studies : Its use as a tracer allows for detailed investigations into metabolic pathways involving phenylglycine.

- Structural Biology : Enhances the clarity of NMR studies by reducing background noise through deuteration.

- Drug Development : Assists in understanding the pharmacokinetics of drug candidates that share structural similarities with phenylglycine derivatives.

属性

IUPAC Name |

2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUNAGUHMKGQNY-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858303 | |

| Record name | Amino[(~2~H_5_)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358731-96-1 | |

| Record name | Amino[(~2~H_5_)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。